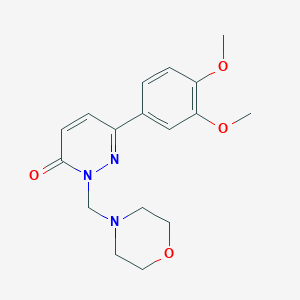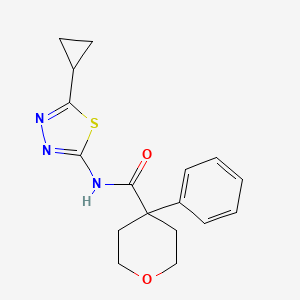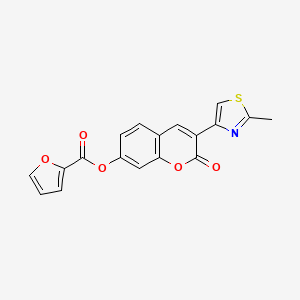![molecular formula C23H27N5O B11010677 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B11010677.png)
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-methyl-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of benzimidazole derivatives, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring.
- Its chemical structure consists of a benzimidazole core with additional functional groups attached.
- The compound’s systematic name reflects its substituents: a dimethylamino propyl group, a methyl group, and an indole-6-carboxamide moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is as follows
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve appropriate solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis can be scaled up with suitable modifications.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines) are relevant.
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in polymer chemistry due to its reactivity and water solubility.
Biology: Investigated for potential biological applications, such as drug delivery systems.
Medicine: Research into its pharmacological properties, including potential anticancer or antimicrobial effects.
Industry: As a monomer in the synthesis of hydrophilic polymers.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It may interact with cellular targets related to its functional groups (e.g., amide bonds, indole rings).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of benzimidazole, indole, and amide functionalities sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other benzimidazole derivatives and amides.
Properties
Molecular Formula |
C23H27N5O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C23H27N5O/c1-16-24-20-15-19(8-9-21(20)28(16)12-5-11-26(2)3)25-23(29)18-7-6-17-10-13-27(4)22(17)14-18/h6-10,13-15H,5,11-12H2,1-4H3,(H,25,29) |
InChI Key |
IBBINRTYYQFMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=CN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide](/img/structure/B11010595.png)
![6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11010596.png)
![N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11010600.png)
![N-(1H-indol-6-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11010606.png)

![3-hydroxy-4-methyl-2-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11010610.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010616.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11010629.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-{[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B11010634.png)


![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11010656.png)
![1-(1H-indazol-3-yl)-4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11010660.png)
